molecular formula C22H16O5 B5041650 [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid

[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid

Cat. No.: B5041650
M. Wt: 360.4 g/mol
InChI Key: NFQYAASIUHLEDX-UHFFFAOYSA-N
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Description

(4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid is a benzo[c]chromenone derivative featuring a 4-methyl substituent, a 6-oxo group, and a phenylacetic acid moiety linked via an ether bond. This compound is structurally characterized by a fused tricyclic system (benzopyranochromene) and a phenylacetic acid side chain, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5/c1-13-18(26-20(21(23)24)14-7-3-2-4-8-14)12-11-16-15-9-5-6-10-17(15)22(25)27-19(13)16/h2-12,20H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQYAASIUHLEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl with phenylacetic acid under specific reaction conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-effectiveness .

Comparison with Similar Compounds

Ester vs. Acid Derivatives

  • For example, ethyl ((4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)(phenyl)acetate (MW 392.41) is more hydrophobic than the target compound (MW 360.36), which may influence pharmacokinetic properties .
  • Carboxylic Acid Derivatives : The free acid form, such as the target compound, is more polar and may participate in hydrogen bonding, affecting solubility and receptor interactions. Hydrolysis of esters to acids (e.g., via enzymatic cleavage) is a common metabolic pathway, suggesting the acid form as an active metabolite .

Substituent Effects

  • This modification could decrease planarity and affect binding to hydrophobic targets .

Chain Length Variations

  • Propanoic Acid vs. Acetic Acid: The propanoic acid analog (C₁₇H₁₄O₅) has an extended carbon chain, increasing molecular weight and lipophilicity. This extension might improve binding to hydrophobic pockets in enzymes or receptors .

Biological Activity

(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid, a compound with a complex benzo[c]chromene structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

  • Molecular Formula : C22H16O5
  • Molecular Weight : 360.37 g/mol
  • CAS Number : 377766-16-0

The compound features a phenylacetate moiety that enhances its solubility and reactivity, making it suitable for various biological applications.

Synthesis

The synthesis of (4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid typically involves the reaction of 4-methyl-6-oxo-6H-benzo[c]chromene with phenylacetic acid under basic conditions. This process can be optimized for yield and purity through methods such as recrystallization and continuous flow reactors .

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds within the benzo[c]chromene family exhibit significant antioxidant properties, which are crucial for combating oxidative stress. For instance, studies have shown that similar compounds can reduce intracellular reactive oxygen species (ROS) levels, suggesting a protective role against oxidative damage .

Neuroprotective Effects

Recent investigations highlight the neuroprotective potential of (4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid. It has been demonstrated to enhance cell viability in neurotoxic environments, particularly in models simulating neurodegenerative diseases. One study reported that derivatives of benzo[c]chromene could protect neuronal cells from corticosterone-induced toxicity by inhibiting phosphodiesterase (PDE2), which is linked to neuroprotection .

Anticancer Activity

Compounds with similar structural characteristics have shown promise in anticancer research. For example, the inhibition of specific cancer cell lines has been observed with related benzo[c]chromene derivatives. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Studies and Research Findings

  • Neuroprotective Study :
    • Objective : Evaluate the protective effects on HT-22 cells.
    • Findings : The compound significantly increased cell viability in a dose-dependent manner, with optimal effects noted at concentrations between 6.25 μM and 25 μM .
  • Antioxidant Assessment :
    • Method : Measurement of ROS levels in cultured cells.
    • Results : The compound effectively reduced ROS levels, indicating strong antioxidant activity .
  • Anticancer Evaluation :
    • Cell Lines Tested : Various cancer cell lines.
    • Outcome : Notable inhibition of cell growth was recorded, suggesting potential as an anticancer agent .

Comparative Analysis

Compound NameStructureUnique Features
(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acidStructureAntioxidant, neuroprotective
Ethyl (4-methyl-6-oxo-6H-benzo[c]chromen-3-yloxy)acetateStructureEnhanced solubility
Benzopyran DerivativesStructureDiverse biological activities including anti-cancer

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